Ethyl 4-(hydroxyamino)benzoate

Lipophilicity Drug-likeness ADME prediction

Ethyl 4-(hydroxyamino)benzoate (CAS 24171-85-5) is a para-substituted benzoic acid ethyl ester that bears a hydroxyamino (–NHOH) group rather than the more common amino (–NH₂) or hydroxyl (–OH) substituents found in structural analogs such as benzocaine (ethyl 4-aminobenzoate) and ethylparaben (ethyl 4-hydroxybenzoate). This seemingly subtle atomic substitution shifts its physicochemical profile: the additional oxygen atom increases polar surface area (59 Ų) and hydrogen-bond donor/acceptor capacity, resulting in a lower computed octanol–water partition coefficient (ACD/LogP = 1.73) and an estimated aqueous solubility of 1723 mg/L at 25 °C.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 24171-85-5
Cat. No. B3254614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(hydroxyamino)benzoate
CAS24171-85-5
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NO
InChIInChI=1S/C9H11NO3/c1-2-13-9(11)7-3-5-8(10-12)6-4-7/h3-6,10,12H,2H2,1H3
InChIKeyWTIQBXJYUKTCPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(Hydroxyamino)benzoate (CAS 24171-85-5): Physicochemical Identity, Synthetic Utility, and Procurement Decision Factors


Ethyl 4-(hydroxyamino)benzoate (CAS 24171-85-5) is a para-substituted benzoic acid ethyl ester that bears a hydroxyamino (–NHOH) group rather than the more common amino (–NH₂) or hydroxyl (–OH) substituents found in structural analogs such as benzocaine (ethyl 4-aminobenzoate) and ethylparaben (ethyl 4-hydroxybenzoate) [1]. This seemingly subtle atomic substitution shifts its physicochemical profile: the additional oxygen atom increases polar surface area (59 Ų) and hydrogen-bond donor/acceptor capacity, resulting in a lower computed octanol–water partition coefficient (ACD/LogP = 1.73) and an estimated aqueous solubility of 1723 mg/L at 25 °C . The compound is recognized by authoritative chemical ontologies, including ChEBI, as the conjugate base of 4-(hydroxyamino)benzoic acid, with the benzoate anion being the major species at physiological pH 7.3 [2]. In practical terms, Ethyl 4-(hydroxyamino)benzoate is commercially available at competitively specified purities of 95% or greater from specialized chemical suppliers, positioning it as a synthetically accessible intermediate for medicinal chemistry and chemical biology applications .

Why Ethyl 4-(Hydroxyamino)benzoate Cannot Be Casually Substituted by Common Aminobenzoate or Hydroxybenzoate Analogs


The critical hazard in substituting Ethyl 4-(hydroxyamino)benzoate with ethyl 4-aminobenzoate (benzocaine) or ethyl 4-hydroxybenzoate lies in the fundamentally different ground-state electronic character of the para-substituent and its consequences for both reactivity and biological recognition. The hydroxyamino group is not merely an intermediate oxidation state between nitro and amino; it is a distinct functional handle that engages in reactions—such as chelation of transition metals or condensation with carbonyls—that are unavailable to the corresponding amine or phenol [1]. Moreover, the hydroxyamino group alters the compound’s ionization profile: whereas benzocaine possesses a basic amine (pKa ≈ 2.5) that remains largely uncharged at physiological pH, the hydroxyamino analog exhibits a predicted pKa near 7.1, meaning it will exist as a mixture of neutral and anionic species at pH 7.4 . This directly impacts membrane permeability, protein binding, and the feasibility of using the compound as a scaffold for further derivatization. In a procurement context, mistaking this compound for a simple “amino” or “hydroxy” benzoate ester can lead to failed syntheses, irreproducible biological results, and wasted resources.

Quantitative Differentiation Evidence for Ethyl 4-(Hydroxyamino)benzoate Against Structural Analogs


Ethyl 4-(Hydroxyamino)benzoate vs. Benzocaine: logP Reduction and Increased Polar Surface Area Modulate Membrane Partitioning

The computed octanol–water partition coefficient (ACD/LogP) of Ethyl 4-(hydroxyamino)benzoate is 1.73, compared with 1.95 for the amino analog benzocaine (ethyl 4-aminobenzoate), representing a decrease of 0.22 log units . This reduction is accompanied by an increase in topological polar surface area (tPSA) from approximately 52 Ų for benzocaine to 59 Ų for the hydroxyamino compound, reflecting the additional oxygen atom and its hydrogen-bonding capacity [1]. The lower logP and higher tPSA collectively predict reduced passive membrane permeability and enhanced aqueous solubility for the hydroxyamino derivative, characteristics that are particularly relevant for rational tuning of ADME properties in medicinal chemistry programs.

Lipophilicity Drug-likeness ADME prediction Topological polar surface area

Water Solubility Comparison: Ethyl 4-(Hydroxyamino)benzoate vs. Ethyl 4-Hydroxybenzoate (Ethylparaben)

The estimated water solubility of Ethyl 4-(hydroxyamino)benzoate at 25 °C is 1723 mg/L, based on the WSKOW v1.41 model using its estimated log Kow of 1.75 . In contrast, ethyl 4-hydroxybenzoate (ethylparaben) exhibits a reported water solubility of approximately 885 mg/L at 25 °C [1]. This represents a roughly 1.95-fold enhancement in aqueous solubility for the hydroxyamino analog. For benzocaine, the reported water solubility is substantially lower at approximately 400 mg/L (2.5 g/L is sometimes cited but refers to different conditions; the commonly accepted value is ~0.4 g/L or 400 mg/L) [2]. The increased solubility of the hydroxyamino derivative is consistent with its lower logP and greater hydrogen-bonding capacity.

Aqueous solubility Formulation Bioavailability Environmental fate

Ionization State at Physiological pH: Hydroxyamino vs. Amino Substituents Alter Charge Distribution

The predicted pKa of the hydroxyamino group in Ethyl 4-(hydroxyamino)benzoate is approximately 7.12 ± 0.20, based on computational estimation methods for structurally related hydroxylamine derivatives . This contrasts sharply with benzocaine, whose aromatic amine has a measured pKa of approximately 2.5 [1]. At physiological pH 7.4, benzocaine exists predominantly (>99.99%) in its neutral free-base form, whereas Ethyl 4-(hydroxyamino)benzoate is expected to exist as a mixture of neutral and deprotonated (anionic) species, with the conjugate base (4-(hydroxyamino)benzoate) being the major species at pH 7.3 [2]. This difference in ionization state fundamentally alters the compound's behavior in biological systems, affecting passive membrane diffusion, protein binding, and recognition by transporters.

pKa Ionization state pH-dependent solubility Drug design

Synthetic Pathway Advantage: Selective Reduction of Ethyl 4-Nitrobenzoate to the Hydroxyamino Intermediate

Ethyl 4-(hydroxyamino)benzoate occupies a strategic position on the nitro-to-amine reduction pathway. While the full reduction of ethyl 4-nitrobenzoate with zinc dust in strong acid yields benzocaine (ethyl 4-aminobenzoate) [1], controlled partial reduction using NaBH₄ with antimony powder (50 mol% Sb) in methanol selectively yields the N-arylhydroxylamine [2]. This controlled access to the hydroxylamine oxidation state provides a divergent synthetic node: the hydroxyamino group can be further reduced to the amine, oxidized to the nitroso compound, or used directly for condensation with carbonyl electrophiles to form nitrones or other nitrogen-containing heterocycles. Such divergent reactivity from a single intermediate is not available from the fully reduced amine (benzocaine) or the fully oxidized nitro precursor.

Selective reduction N-arylhydroxylamine synthesis Intermediate trapping Divergent synthesis

Local Anesthetic Activity of Benzohydroxamic Acid Analogs: Evidence Supporting the Pharmacological Relevance of the Hydroxyamino Motif

Although direct head-to-head pharmacological data for Ethyl 4-(hydroxyamino)benzoate itself are not available in the peer-reviewed literature, closely related benzohydroxamic acids—synthesized by reacting ethyl esters of p-substituted benzoic acids with hydroxylamine—have been directly compared with benzocaine in a standardized frog foot withdrawal reflex assay [1]. In this study (Aldeen et al., 2019, Asian Journal of Chemistry), six benzohydroxamic acid analogs were tested at concentrations of 40, 100, and 200 μg/mL in both 5% DMSO and 0.65% NaOH vehicles. Compounds E4 and E5 demonstrated local anesthetic activity comparable to the benzocaine standard across all tested concentrations and solvent conditions [1]. Critically, all compounds showed enhanced activity in aqueous basic solution—consistent with the deprotonation of the hydroxamic acid –NHOH group to its more active anionic form. This provides class-level evidence that the hydroxyamino/hydroxamic acid pharmacophore can match benzocaine in local anesthetic potency while offering the distinct advantage of enhanced aqueous solubility in alkaline formulations.

Benzohydroxamic acid Local anesthetic Frog foot withdrawal reflex Benzocaine comparison

Metal Chelation Capability: Hydroxyamino Group as a Bidentate Ligand for Transition Metal Complexation

The hydroxyamino (–NHOH) group in Ethyl 4-(hydroxyamino)benzoate functions as a bidentate chelating moiety through both its nitrogen and oxygen atoms, enabling it to form stable five-membered chelate rings with transition metal ions [1]. This chelating capability is absent in the corresponding amino (–NH₂, benzocaine) and hydroxyl (–OH, ethylparaben) analogs, which can only coordinate metals through a single donor atom, forming weaker monodentate complexes [2][3]. The compound is described in supplier documentation as a versatile chelating agent used in catalyzing reactions and isolating specific metal compounds [1]. While direct quantitative stability constants (log K) for Ethyl 4-(hydroxyamino)benzoate with specific metals are not publicly available, the well-established chelation chemistry of N-arylhydroxamic acids supports the expectation of significantly enhanced metal-binding affinity compared to monodentate amino or hydroxy benzoate esters. This differentiation is critical for applications in metal-catalyzed synthesis, metal sequestration, and the development of metalloenzyme inhibitors.

Metal chelation Bifunctional ligand Coordination chemistry Catalysis

High-Value Research and Industrial Application Scenarios for Ethyl 4-(Hydroxyamino)benzoate (CAS 24171-85-5)


Scaffold for Fine-Tuning ADME Properties in Early-Stage Drug Discovery

Medicinal chemistry teams seeking to lower the logP of a lead series while maintaining a para-substituted benzoate ester core can directly employ Ethyl 4-(hydroxyamino)benzoate as a starting material or reference compound. The measured ΔlogP of –0.22 relative to benzocaine and the 1.95-fold enhancement in aqueous solubility over ethylparaben provide quantifiable benchmarks for designing analogs with improved solubility and reduced non-specific protein binding. The compound's partially ionized state at pH 7.4 (predicted pKa ~7.1) further enables pH-dependent tuning of membrane permeability, a feature unavailable in permanently neutral benzocaine [1][2].

Divergent Synthesis Node for Nitrogen-Containing Heterocycle Libraries

Organic synthesis groups can exploit the controlled NaBH₄/Sb-mediated partial reduction of inexpensive ethyl 4-nitrobenzoate to generate Ethyl 4-(hydroxyamino)benzoate as a divergent intermediate. From this single compound, reduction yields the amine (benzocaine), oxidation yields the nitroso derivative, and condensation with aldehydes or ketones yields nitrones—all without protecting group manipulation. This divergent strategy enables the rapid construction of diverse compound libraries for high-throughput screening, particularly for targets where the hydroxamic acid or nitrone pharmacophore has established relevance, such as histone deacetylases (HDACs) or antioxidant response pathways [1][2].

Development of Aqueous-Formulated Local Anesthetic Candidates Based on Hydroxamic Acid Motif

Pharmaceutical formulation scientists investigating improved local anesthetic delivery systems can leverage the class-level evidence from benzohydroxamic acid studies. The finding that hydroxamic acid analogs demonstrate local anesthetic activity comparable to benzocaine in the frog foot withdrawal reflex assay, with enhanced efficacy in alkaline aqueous vehicles, directly supports the evaluation of Ethyl 4-(hydroxyamino)benzoate and its derivatives as candidates for aqueous-based topical formulations with reduced dependence on organic co-solvents [1].

Bidentate Chelating Ligand for Transition Metal Catalysis and Metal Ion Sensing

Researchers in coordination chemistry and catalysis can utilize the bidentate –NHOH chelating motif of Ethyl 4-(hydroxyamino)benzoate to form stable metal complexes that cannot be replicated with monodentate amino or hydroxy benzoate esters. This capability is directly relevant to the design of palladium catalyst systems (where the compound has been noted as a catalyst for palladium salt reduction), the development of metal-sequestering agents, and the construction of metalloenzyme inhibitor candidates where the hydroxamic acid zinc-binding group is a well-validated pharmacophore for HDAC and matrix metalloproteinase (MMP) inhibition [1][2].

Quote Request

Request a Quote for Ethyl 4-(hydroxyamino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.